molecular formula C7H5BrClNO2 B597672 Methyl 4-bromo-6-chloronicotinate CAS No. 1256790-93-8

Methyl 4-bromo-6-chloronicotinate

Cat. No.: B597672
CAS No.: 1256790-93-8
M. Wt: 250.476
InChI Key: SZKLPBKPIATTIK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-6-chloronicotinate is a chemical compound with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-6-chloronicotinate can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of nicotinic acid derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-6-chloronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Methyl 4-bromo-6-chloronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-chloronicotinate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms on the pyridine ring allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-bromo-6-chloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

methyl 4-bromo-6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKLPBKPIATTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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